Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyloxy group and a chlorophenoxyphenyl group attached to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- typically involves the reaction of 4-chlorophenol with 4-phenoxyphenylamine to form an intermediate, which is then acetylated using acetic anhydride. The reaction conditions generally include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenols.
Scientific Research Applications
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(acetyloxy)-N-(4-phenoxyphenyl)-
- Acetamide, N-(acetyloxy)-N-(4-(4-bromophenoxy)phenyl)-
- Acetamide, N-(acetyloxy)-N-(4-(4-methylphenoxy)phenyl)-
Uniqueness
Acetamide, N-(acetyloxy)-N-(4-(4-chlorophenoxy)phenyl)- is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to similar compounds.
Properties
CAS No. |
103429-67-0 |
---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
[N-acetyl-4-(4-chlorophenoxy)anilino] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-11(19)18(22-12(2)20)14-5-9-16(10-6-14)21-15-7-3-13(17)4-8-15/h3-10H,1-2H3 |
InChI Key |
QENJYKQKXKBZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.